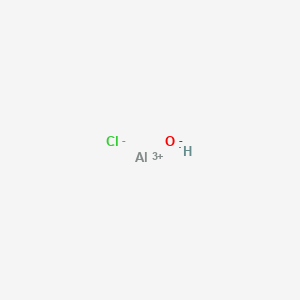
Aluminum;chloride;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum chloride hydroxide, also known as aluminum chlorohydrate, is an inorganic compound with the chemical formula AlClH5O. It is a white or yellowish solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties, such as its ability to act as a coagulant and its reactivity with other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum chloride hydroxide can be synthesized through several methods. One common method involves the reaction of aluminum hydroxide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained: [ \text{Al(OH)}_3 + \text{HCl} \rightarrow \text{AlCl(OH)}_2 + \text{H}_2\text{O} ]
Another method involves the partial neutralization of aluminum chloride solution with a base such as sodium hydroxide: [ \text{AlCl}_3 + \text{NaOH} \rightarrow \text{AlCl(OH)}_2 + \text{NaCl} ]
Industrial Production Methods
In industrial settings, aluminum chloride hydroxide is often produced by reacting aluminum hydroxide with hydrochloric acid or by partially neutralizing aluminum chloride solution. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum chloride hydroxide undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form aluminum hydroxide and hydrochloric acid.
Neutralization: It reacts with bases to form aluminum hydroxide and the corresponding salt.
Complexation: It can form complexes with other metal ions and ligands.
Common Reagents and Conditions
Common reagents used in reactions with aluminum chloride hydroxide include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from reactions involving aluminum chloride hydroxide include aluminum hydroxide, various aluminum salts, and complex compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Aluminum chloride hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a coagulant in water treatment processes to remove impurities and suspended particles.
Biology: It serves as an adjuvant in vaccines to enhance the immune response.
Medicine: It is used in antiperspirants and deodorants due to its ability to block sweat glands.
Industry: It is employed in the production of high-purity alumina, which is used in ceramics, electronics, and other high-tech applications
Wirkmechanismus
The mechanism of action of aluminum chloride hydroxide involves its ability to neutralize acids and form complexes with other ions. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, allowing them to aggregate and be removed from the water. In antiperspirants, it forms a gel-like plug in the sweat ducts, reducing perspiration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum chloride (AlCl3): A related compound that is also used as a coagulant and in various industrial processes.
Aluminum hydroxide (Al(OH)3): Used in water treatment and as an antacid.
Poly aluminum chloride (PAC): A polymerized form of aluminum chloride used in water treatment.
Uniqueness
Aluminum chloride hydroxide is unique in its ability to act as both a coagulant and an antiperspirant. Its dual functionality makes it valuable in a wide range of applications, from water treatment to personal care products .
Eigenschaften
Molekularformel |
AlClHO+ |
|---|---|
Molekulargewicht |
79.44 g/mol |
IUPAC-Name |
aluminum;chloride;hydroxide |
InChI |
InChI=1S/Al.ClH.H2O/h;1H;1H2/q+3;;/p-2 |
InChI-Schlüssel |
OEDSJEJJJKFPLD-UHFFFAOYSA-L |
Kanonische SMILES |
[OH-].[Al+3].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


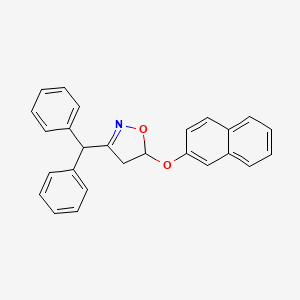
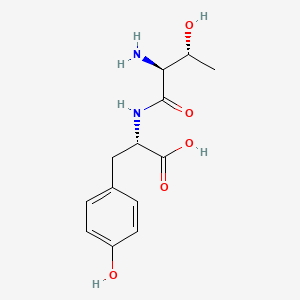
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
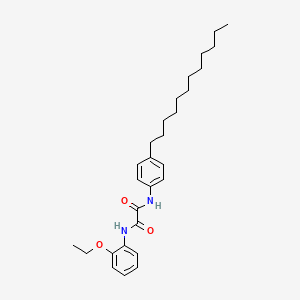
methanone](/img/structure/B14145264.png)
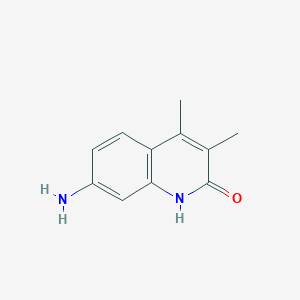
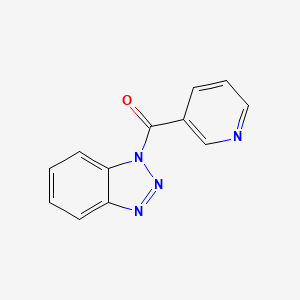
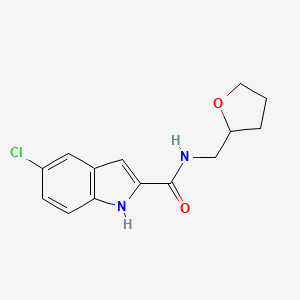
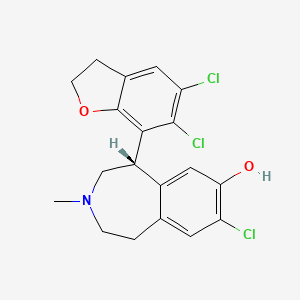
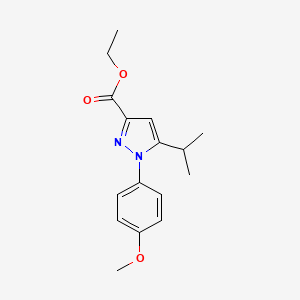
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)
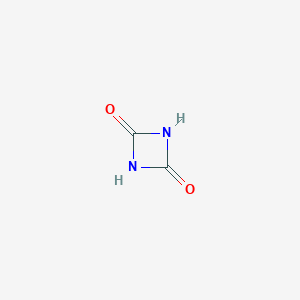
![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
